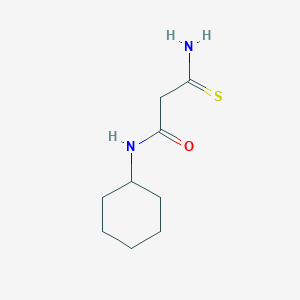

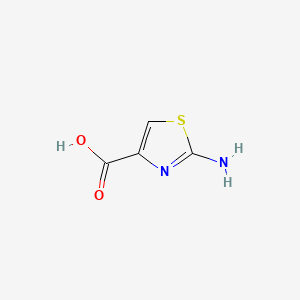

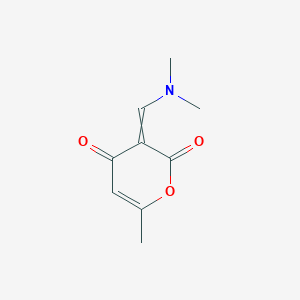

![molecular formula C11H15NO4 B1270496 3-[双(2-羟乙基)氨基]苯甲酸 CAS No. 347343-88-8](/img/structure/B1270496.png)

3-[双(2-羟乙基)氨基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related benzoic acid derivatives involves multistep chemical processes, including condensation reactions, bromination, azidonation, and reduction. For example, 3,5-Bis(aminomethyl)benzoic acid was synthesized starting from 3,5-dimethylbenzoic acid, utilizing a process that emphasizes simplicity and lower cost, suggesting a pathway that could be adapted for the synthesis of 3-[Bis(2-hydroxyethyl)amino]benzoic acid (G. Yong, 2010).

Molecular Structure Analysis

Studies on benzoic acid derivatives, such as the co-crystal involving benzoic acid and 3,4-bis[(pyridin-3-ylmethyl)amino]cyclobut-3-ene-1,2-dione, reveal complex hydrogen bonding and molecular interactions that could similarly influence the structure of 3-[Bis(2-hydroxyethyl)amino]benzoic acid. These interactions play a crucial role in determining the molecular configuration and stability of the compounds (A. Lemmerer & S. Bourne, 2012).

Chemical Reactions and Properties

3-[Bis(2-hydroxyethyl)amino]benzoic acid, like its structural analogs, is expected to participate in a variety of chemical reactions, including esterification and coupling reactions. The presence of both amino and carboxyl groups in the molecule suggests versatility in chemical reactivity, allowing for the synthesis of polymers or coordination compounds with metals (Jing-Jing Huang et al., 2016).

Physical Properties Analysis

The physical properties of benzoic acid derivatives, including melting points and solubility, are closely related to their molecular structure. For instance, the synthesis of 3,5-bis(4-aminophenoxy) benzoic acid demonstrated a high melting point of 245.8 ℃, suggesting that 3-[Bis(2-hydroxyethyl)amino]benzoic acid may also exhibit significant thermal stability (Xu Yong-fen, 2012).

Chemical Properties Analysis

The chemical properties of 3-[Bis(2-hydroxyethyl)amino]benzoic acid can be inferred from studies on similar compounds, which show a range of reactivities towards acids, bases, and oxidizing agents. The compound’s functionality suggests potential reactivity in condensation reactions and formation of coordination complexes, reflecting its chemical versatility and potential for forming diverse chemical structures (M. Yusubov et al., 2008).

科学研究应用

聚合物合成和性质

3-[双(2-羟乙基)氨基]苯甲酸及其衍生物已被用于合成各种聚合物。例如,徐永芬(2012年)讨论了3,5-双(4-氨基苯氧基)苯甲酸的合成及其在制备具有高透射率、优异疏水性能和良好拉伸强度的聚酰亚胺薄膜中的应用(Xu Yong-fen, 2012)。Kricheldorf和Loehden(1995年)探讨了使用3-羟基苯甲酸和3,5-二氨基苯甲酸合成超支化聚(酯-酰胺)的方法,通过单体的投料比控制分子量 (Kricheldorf & Loehden, 1995)。

配位化学和光物理性质

Sivakumar等人(2011年)研究了使用3,5-二羟基苯甲酸衍生物合成基于镧系金属的配位聚合物,揭示了有趣的光物理性质和在光收集中的潜在应用(Sivakumar, Reddy, Cowley, & Butorac, 2011)。

天然产物的生物合成

康、沈和白(2012年)详细介绍了3,5-AHBA及其相关化合物在多种天然产物(包括ansamycins和mitomycins)的生物合成中的作用,突出了其在生物活性化合物生产中的重要性(Kang, Shen, & Bai, 2012)。

表面化学应用

Nakhle等人(1999年)描述了3,5-双(磷酸甲基)苯甲酸的合成,展示了其作为金属氧化物表面的双价锚的实用性,表明在表面修饰和传感技术中的潜在应用(Nakhle, Trammell, Sigel, Meyer, & Erickson, 1999)。

抗氧化和抗菌性能

Yadav等人(2023年)从3,5-双(氨甲基)苯甲酸合成了双(3-氨基-1-羟基苯基)二硒化物,指出其强大的抗氧化活性和对生物膜形成的潜在抗菌性能(Yadav, Kumar, Chahal, Sodhi, Chhillar, Alajangi, Barnwal, & Singh, 2023)。

荧光探针的开发

Setsukinai等人(2003年)利用苯甲酸衍生物开发了新型荧光探针,展示了其可靠检测活性氧物种并区分特定物种的能力,具有在生物和化学研究中的潜在应用(Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003)。

属性

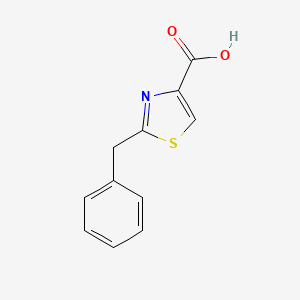

IUPAC Name |

3-[bis(2-hydroxyethyl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c13-6-4-12(5-7-14)10-3-1-2-9(8-10)11(15)16/h1-3,8,13-14H,4-7H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQCXGJUJSZNOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N(CCO)CCO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355500 |

Source

|

| Record name | 3-[bis(2-hydroxyethyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24779086 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-[Bis(2-hydroxyethyl)amino]benzoic acid | |

CAS RN |

347343-88-8 |

Source

|

| Record name | 3-[bis(2-hydroxyethyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

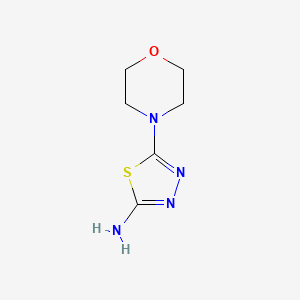

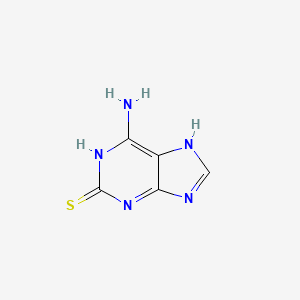

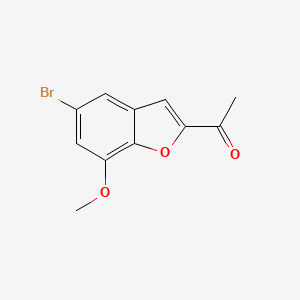

![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1270436.png)